molecular formula C18H20N4O4 B2682431 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea CAS No. 894021-54-6

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Cat. No. B2682431
CAS RN: 894021-54-6
M. Wt: 356.382
InChI Key: ABGLVTGEOYAUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea, also known as DPU-4, is a small molecule inhibitor of protein kinase CK2. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Electron Transfer and Molecular Interactions

  • Research on urea derivatives, such as those involving pyridinyl ureas, has provided insights into electron transfer across hydrogen bonds and complexation-induced unfolding, contributing to our understanding of molecular interactions and self-assembly processes. These studies reveal the significant potential of urea derivatives in designing new materials and understanding biological processes (Pichlmaier et al., 2009; Corbin et al., 2001).

Optical and Electronic Properties

  • The computational study of novel chalcone derivatives, closely related to the chemical structure of interest, has demonstrated their significant electro-optic properties, showcasing the material's potential in nonlinear optics and optoelectronic device fabrications. This highlights the compound's relevance in advancing materials science and technology (Shkir et al., 2018).

Anticancer Potential

  • Diaryl ureas, including those related to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, revealing their potential as anticancer agents. This underscores the importance of urea derivatives in developing new therapeutic options (Feng et al., 2020).

Anion Binding and Sensor Development

  • Urea-based ligands have been explored for their anion coordination chemistry, demonstrating the ability to bind inorganic oxo-acids. This research is pivotal for developing new sensors and understanding molecular recognition processes (Wu et al., 2007).

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-25-15-6-5-14(9-16(15)26-2)22-11-13(8-17(22)23)21-18(24)20-12-4-3-7-19-10-12/h3-7,9-10,13H,8,11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGLVTGEOYAUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

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